molecular formula C13H15ClO B2946337 [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287345-69-9

[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2946337
CAS RN: 2287345-69-9
M. Wt: 222.71
InChI Key: KFSYTZJJTLGBBY-UHFFFAOYSA-N
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Description

[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP55940, is a synthetic cannabinoid that has been extensively studied due to its potential therapeutic applications. It was initially developed by Pfizer in the 1980s and has been the subject of numerous scientific studies since then.

Scientific Research Applications

[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anti-emetic, and anti-convulsant effects in animal models. It has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.

Mechanism of Action

[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the endocannabinoid system by binding to CB1 and CB2 receptors. It has a high affinity for CB1 receptors, which are primarily located in the central nervous system. Binding to these receptors leads to the activation of downstream signaling pathways, resulting in the various physiological effects observed.
Biochemical and physiological effects:
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, suppress nausea and vomiting, and reduce seizure activity. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a widely used tool in scientific research due to its high potency and selectivity for CB1 and CB2 receptors. However, its use is limited by its high cost and potential for abuse. It is also important to note that the effects observed in animal models may not necessarily translate to humans, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. It may also be useful in the treatment of chronic pain and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more selective CB1 and CB2 receptor agonists may lead to the development of safer and more effective drugs.

Synthesis Methods

[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is synthesized through a multi-step process involving the condensation of 3-(3-chloro-4-methylphenyl)acryloyl chloride with bicyclo[1.1.1]pentan-1-ol, followed by reduction with lithium aluminum hydride. The final product is then purified through column chromatography to obtain a white crystalline powder.

properties

IUPAC Name

[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-9-2-3-10(4-11(9)14)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYTZJJTLGBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC(C2)(C3)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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